Methyl 2-(5-acetylthiophen-2-yl)acetate
Overview
Description
Methyl 2-(5-acetylthiophen-2-yl)acetate is an organic compound with the molecular formula C₉H₁₀O₃S. It belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties. This compound features a thiophene ring substituted with an acetyl group at the 5-position and a methyl ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-acetylthiophen-2-yl)acetate typically involves the reaction of 2-methylthiophene with acetic anhydride. This reaction proceeds under mild conditions and yields the desired product with good efficiency . Another method involves the condensation of 2-thiopheneacetic acid with methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-acetylthiophen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation and nitric acid for nitration.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated thiophene derivatives.
Scientific Research Applications
Methyl 2-(5-acetylthiophen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-acetylthiophen-2-yl)acetate involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-thiopheneacetate: Similar structure but lacks the acetyl group.
2-Acetylthiophene: Lacks the methyl ester group.
5-Methyl-2-thiopheneacetic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 2-(5-acetylthiophen-2-yl)acetate is unique due to the presence of both the acetyl and methyl ester groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(5-acetylthiophen-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-6(10)8-4-3-7(13-8)5-9(11)12-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMHTLYRWGWWRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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